![molecular formula C18H28O3 B14209702 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid CAS No. 827325-76-8](/img/structure/B14209702.png)
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is a complex organic compound with the molecular formula C18H30O3. It is characterized by a cyclopentyl ring with a ketone group and a pent-2-en-1-yl substituent, connected to an oct-2-enoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable dienophiles under Diels-Alder reaction conditions.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the Pent-2-en-1-yl Substituent: This step involves the addition of the pent-2-en-1-yl group through alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride (NaH).
Formation of the Oct-2-enoic Acid Chain: The final step involves the formation of the oct-2-enoic acid chain through esterification and subsequent hydrolysis reactions, using reagents like sulfuric acid (H2SO4) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
科学研究应用
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is studied for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may interact with enzymes involved in plant growth and development, influencing processes such as cell division and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to stress responses and metabolic regulation .
相似化合物的比较
Similar Compounds
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound is structurally similar but lacks the double bond in the octanoic acid chain.
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoate: The conjugate base of the acid form, often studied in different pH conditions.
Uniqueness
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
827325-76-8 |
|---|---|
分子式 |
C18H28O3 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
8-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]oct-2-enoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,9,12,15-16H,2,4-6,8,10-11,13-14H2,1H3,(H,20,21)/t15-,16-/m0/s1 |
InChI 键 |
UUKUPIWCMBYBLB-HOTGVXAUSA-N |
手性 SMILES |
CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=CC(=O)O |
规范 SMILES |
CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
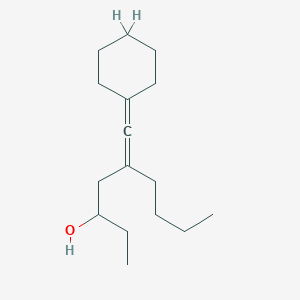
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

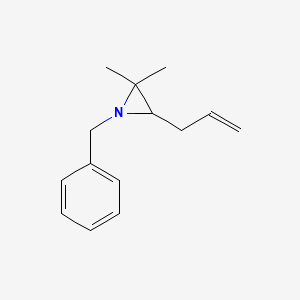
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
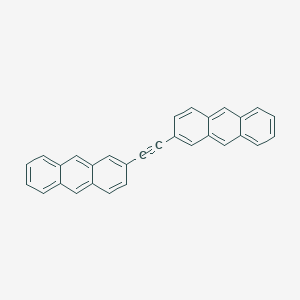
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
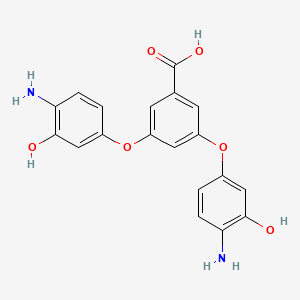
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
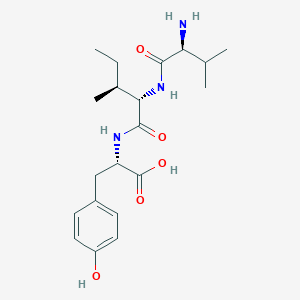
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
